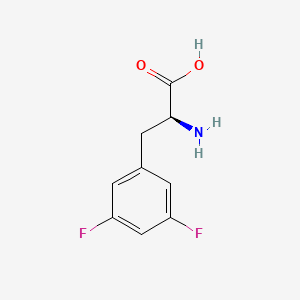

H-Phe(3,5-DiF)-OH

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(3,5-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGMPXZFCIHYIR-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1F)F)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351997 | |

| Record name | 3,5-difluoro-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31105-91-6 | |

| Record name | 3,5-Difluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31105-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-difluoro-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 3,5-Difluoro-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-Difluoro-L-phenylalanine, a fluorinated analog of the essential amino acid L-phenylalanine. The introduction of fluorine atoms into the phenyl ring significantly alters the molecule's physicochemical properties, making it a valuable tool in drug discovery, protein engineering, and metabolic studies. This document details synthetic methodologies, purification techniques, and in-depth characterization data.

Synthesis of 3,5-Difluoro-L-phenylalanine

The enantioselective synthesis of 3,5-Difluoro-L-phenylalanine is crucial for its application in biological systems. Common strategies involve the use of chiral auxiliaries or enzymatic resolution. While several methods exist for the synthesis of fluorinated amino acids, this guide will focus on two prominent approaches: the Erlenmeyer-Plöchl synthesis for the racemic mixture, followed by enzymatic resolution, and asymmetric synthesis using a chiral auxiliary.

Racemic Synthesis via Erlenmeyer-Plöchl Reaction

A common route to the racemic mixture of 3,5-difluorophenylalanine is the Erlenmeyer-Plöchl synthesis. This method involves the condensation of 3,5-difluorobenzaldehyde with N-acetylglycine to form an azlactone, which is subsequently hydrolyzed to the unsaturated acid and then reduced and hydrolyzed to the final amino acid.

Experimental Protocol: Erlenmeyer-Plöchl Synthesis of 3,5-Difluoro-DL-phenylalanine [1]

-

Step 1: Azlactone Formation. 3,5-difluorobenzaldehyde, N-acetylglycine, and acetic anhydride are heated in the presence of a weak base, such as sodium acetate.

-

Step 2: Hydrolysis to the α,β-unsaturated acid. The resulting azlactone is hydrolyzed with a mild base to yield the corresponding α-acetamido-3,5-difluorocinnamic acid.

-

Step 3: Reduction and Hydrolysis. The unsaturated intermediate is reduced, typically using a reducing agent like sodium amalgam or through catalytic hydrogenation. The N-acetyl group is then removed by acid or base hydrolysis to yield 3,5-Difluoro-DL-phenylalanine.

Enantioselective Synthesis

For applications requiring the pure L-enantiomer, an enantioselective synthetic route is necessary. This can be achieved through enzymatic resolution of the racemic mixture or by asymmetric synthesis using a chiral auxiliary.

1.2.1. Enzymatic Resolution

Enzymatic resolution is a highly effective method for separating enantiomers.[1] Specific enzymes can selectively act on one enantiomer in the racemic mixture, allowing for the separation of the desired L-isomer. For example, an acylase can be used to selectively deacylate the N-acetyl group of the L-enantiomer of N-acetyl-3,5-difluoro-DL-phenylalanine, allowing for its separation from the unreacted D-enantiomer.

1.2.2. Asymmetric Synthesis using a Chiral Auxiliary (Schöllkopf Method)

The Schöllkopf bis-lactim ether method is a well-established strategy for the asymmetric synthesis of α-amino acids. This approach utilizes a chiral auxiliary, typically derived from a simple amino acid like valine, to direct the stereoselective alkylation of a glycine anion equivalent.

Experimental Protocol: Asymmetric Synthesis of 3,5-Difluoro-L-phenylalanine (Conceptual)

-

Step 1: Preparation of the Chiral Auxiliary. A bis-lactim ether is prepared from L-valine and glycine anhydride.

-

Step 2: Deprotonation and Alkylation. The bis-lactim ether is deprotonated with a strong base (e.g., n-butyllithium) at low temperature to form a chiral glycine enolate. This enolate is then reacted with 3,5-difluorobenzyl bromide. The bulky chiral auxiliary directs the alkylation to occur from the less hindered face, leading to a high diastereomeric excess of the desired (S)-isomer.

-

Step 3: Hydrolysis and Purification. The resulting product is hydrolyzed under acidic conditions to cleave the chiral auxiliary and release 3,5-Difluoro-L-phenylalanine methyl ester. The chiral auxiliary can be recovered and recycled. The ester is then hydrolyzed to the free amino acid. The final product is purified by recrystallization or chromatography.

dot

References

An In-Depth Technical Guide to H-Phe(3,5-DiF)-OH: Properties, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe(3,5-DiF)-OH, also known as 3,5-Difluoro-L-phenylalanine, is a synthetic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique structural and electronic properties, owing to the presence of two fluorine atoms on the phenyl ring, make it a valuable tool for modulating the characteristics of peptides and peptidomimetics. This technical guide provides a comprehensive overview of H-Phe(3,5-DiF)-OH, including its fundamental properties, applications in peptide synthesis and drug design, detailed experimental protocols, and its role in probing biological signaling pathways.

Core Properties of H-Phe(3,5-DiF)-OH

The defining features of H-Phe(3,5-DiF)-OH lie in the physicochemical changes induced by the difluorination of the phenylalanine side chain. These alterations can significantly impact the conformation, stability, and binding affinity of peptides into which it is incorporated.

| Property | Value | Reference(s) |

| CAS Number | 31105-91-6 | [1][2][3] |

| Molecular Formula | C₉H₉F₂NO₂ | [1][2] |

| Molecular Weight | 201.17 g/mol | [1][2][4] |

| Synonyms | 3,5-Difluoro-L-phenylalanine, L-Phe(3,5-DiF)-OH | [1][2] |

Applications in Research and Drug Development

The incorporation of H-Phe(3,5-DiF)-OH into peptide sequences is a strategic approach to enhance their therapeutic potential. The electron-withdrawing nature of the fluorine atoms can influence intra- and intermolecular interactions, leading to improved metabolic stability, resistance to enzymatic degradation, and modulated receptor binding affinity and selectivity.

A notable application of H-Phe(3,5-DiF)-OH is in the development of somatostatin analogs. Somatostatin is a peptide hormone that regulates the endocrine system by binding to five distinct G-protein-coupled receptors (SSTR1-5).[1] Analogs of somatostatin are used in the treatment of various diseases, including neuroendocrine tumors. By replacing native phenylalanine residues with H-Phe(3,5-DiF)-OH, researchers can fine-tune the binding affinity and selectivity of these analogs for different SSTR subtypes.[1]

Another area of application is in the study of protein tyrosine phosphatases (PTPs), enzymes that play a crucial role in cellular signaling. Peptides containing fluorinated phenylalanine analogs can serve as probes to investigate the substrate specificity and catalytic mechanisms of PTPs.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing H-Phe(3,5-DiF)-OH

This protocol outlines the manual solid-phase synthesis of a generic peptide containing H-Phe(3,5-DiF)-OH using the Fmoc/tBu strategy.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-L-Phe(3,5-DiF)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15-20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading) and HBTU (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence, incorporating Fmoc-L-Phe(3,5-DiF)-OH at the desired position.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Receptor Binding Affinity Assay

To evaluate the binding affinity of the synthesized peptide for its target receptor (e.g., a somatostatin receptor), a competitive binding assay can be performed.

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand with known affinity for the receptor

-

Synthesized peptide (unlabeled)

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the synthesized peptide in the binding buffer.

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radiolabeled ligand.

-

Washing: Wash the filters with cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand as a function of the concentration of the synthesized peptide. Calculate the IC₅₀ value (the concentration of the synthesized peptide that inhibits 50% of the specific binding of the radiolabeled ligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways

As mentioned, H-Phe(3,5-DiF)-OH is often incorporated into peptides targeting G-protein-coupled receptors (GPCRs) like the somatostatin receptors. The binding of a somatostatin analog to its receptor initiates a cascade of intracellular signaling events.

Upon binding of the somatostatin analog to the SSTR, the receptor undergoes a conformational change, leading to the activation of an associated intracellular G-protein. The activated G-protein, typically of the inhibitory Gi family, then modulates the activity of downstream effector proteins. A primary target is adenylyl cyclase, which is inhibited, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA). Additionally, activated G-proteins can modulate ion channels and other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. Collectively, these signaling events lead to the characteristic cellular responses to somatostatin, including the inhibition of hormone secretion and cell proliferation.[1]

Conclusion

H-Phe(3,5-DiF)-OH is a powerful tool for medicinal chemists and drug developers. Its incorporation into peptides can confer desirable properties such as enhanced stability and modulated receptor affinity. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of peptides containing this modified amino acid. A thorough understanding of the downstream signaling pathways of the target receptors is crucial for the rational design of novel and effective peptide-based therapeutics.

References

Spectroscopic Profile of H-Phe(3,5-DiF)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe(3,5-DiF)-OH, or 3,5-difluorophenylalanine, is a non-canonical amino acid that has garnered significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms onto the phenyl ring of phenylalanine can modulate the parent molecule's physicochemical properties, including its pKa, lipophilicity, and metabolic stability. These alterations make H-Phe(3,5-DiF)-OH a valuable building block for creating peptides and proteins with enhanced biological activity and stability. Notably, it serves as a sensitive probe in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural and dynamic studies of biomolecules. This guide provides a comprehensive overview of the available spectroscopic data for H-Phe(3,5-DiF)-OH and outlines the experimental protocols for its characterization.

Molecular and Spectroscopic Overview

| Property | Value | Source |

| Molecular Formula | C₉H₉F₂NO₂ | --INVALID-LINK-- |

| Molecular Weight | 201.17 g/mol | --INVALID-LINK-- |

| CAS Number | 31105-91-6 (L-isomer) | --INVALID-LINK-- |

| Exact Mass | 201.06013485 Da | --INVALID-LINK-- |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Expected Chemical Shifts in D₂O

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| α-H | ~3.9 - 4.2 | Doublet of doublets (dd) | The chemical shift is influenced by the adjacent amino and carboxyl groups. Coupling to the two β-protons will result in a doublet of doublets. |

| β-H | ~3.0 - 3.3 | Multiplet (m) | These protons are diastereotopic and will appear as a complex multiplet due to geminal coupling to each other and vicinal coupling to the α-proton. |

| Aromatic H (2,6) | ~6.8 - 7.1 | Doublet (d) or Multiplet (m) | These protons are chemically equivalent and will likely appear as a doublet or multiplet due to coupling with the aromatic proton at position 4 and the fluorine atoms. |

| Aromatic H (4) | ~6.6 - 6.9 | Triplet of triplets (tt) or Multiplet (m) | This proton will be split by the two adjacent aromatic protons and the two meta fluorine atoms, resulting in a complex multiplet. |

¹³C NMR (Carbon NMR)

Expected Chemical Shifts in D₂O

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

| C=O (Carboxyl) | ~170 - 175 | The chemical shift of the carboxyl carbon is characteristic for amino acids. |

| C-F (Aromatic) | ~160 - 165 (d, ¹JCF ≈ 245 Hz) | The carbons directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF) and appear as a doublet. |

| C-ipso (Aromatic) | ~140 - 145 | The carbon at the point of attachment of the side chain to the phenyl ring. |

| C-H (Aromatic) | ~110 - 125 | The chemical shifts of the aromatic carbons bearing protons are influenced by the electron-withdrawing fluorine atoms. |

| α-C | ~55 - 60 | The chemical shift of the alpha-carbon is typical for amino acids. |

| β-C | ~35 - 40 | The chemical shift of the beta-carbon. |

¹⁹F NMR (Fluorine NMR)

Expected Chemical Shift

| Fluorine Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic F (3,5) | -108 to -112 | Singlet (s) | In a proton-decoupled ¹⁹F NMR spectrum, the two equivalent fluorine atoms at the 3 and 5 positions of the phenyl ring are expected to appear as a singlet. The chemical shift is referenced to CFCl₃. |

Infrared (IR) Spectroscopy

An experimental IR spectrum for H-Phe(3,5-DiF)-OH is not publicly available. However, the spectrum is expected to be dominated by characteristic vibrations of the amino acid functional groups.

Expected Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3000 - 3300 | N-H stretch (amino group) | Medium |

| 2500 - 3300 | O-H stretch (carboxyl group) | Broad |

| ~1700 - 1750 | C=O stretch (carboxyl group) | Strong |

| ~1580 - 1640 | N-H bend (amino group) | Strong |

| ~1400 - 1500 | C-O-H bend (carboxyl group) | Medium |

| ~1100 - 1300 | C-F stretch (aromatic) | Strong |

Mass Spectrometry (MS)

Expected Mass-to-Charge Ratios (m/z)

| m/z | Ion | Notes |

| 202.0680 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in positive ion mode electrospray ionization (ESI). |

| 200.0524 | [M-H]⁻ | The deprotonated molecular ion is expected in negative ion mode ESI. |

| 156.0774 | [M+H - HCOOH]⁺ | A common fragmentation pathway for amino acids is the loss of formic acid (46.0055 Da). This is a hypothetical but likely fragment. |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of H-Phe(3,5-DiF)-OH in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For accurate chemical shift referencing, an internal standard such as DSS or TMSP can be added.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum with appropriate parameters for resolution and signal-to-noise ratio. This typically involves a 90° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

-

¹⁹F NMR Acquisition : Acquire a proton-decoupled ¹⁹F spectrum. A dedicated fluorine probe or a multinuclear probe is necessary.

Infrared (IR) Spectroscopy

-

Sample Preparation : For solid-state analysis, prepare a KBr pellet by mixing a small amount of H-Phe(3,5-DiF)-OH with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) with a sufficient number of scans to obtain a high-quality spectrum. A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of H-Phe(3,5-DiF)-OH (e.g., 1-10 µM) in a solvent compatible with electrospray ionization, such as a mixture of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

-

Instrumentation : Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Data Acquisition : Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion. For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

Application Workflow: Probing Peptide-Receptor Interactions

H-Phe(3,5-DiF)-OH is utilized to study peptide-receptor interactions, such as the binding of the thrombin receptor-tethered ligand peptide (SFLLRNP) to the thrombin receptor. The fluorine atoms serve as sensitive ¹⁹F NMR probes to monitor conformational changes upon binding.

Caption: Workflow for the synthesis and application of H-Phe(3,5-DiF)-OH labeled peptides.

Logical Pathway for Spectroscopic Analysis

The characterization of H-Phe(3,5-DiF)-OH follows a logical progression of spectroscopic techniques to confirm its structure and purity.

Caption: The logical progression of spectroscopic techniques for the structural elucidation of H-Phe(3,5-DiF)-OH.

An In-depth Technical Guide to the Solubility and Stability of H-Phe(3,5-DiF)-OH

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative solubility and stability data for H-Phe(3,5-DiF)-OH (3,5-Difluoro-L-phenylalanine) is not extensively available in public literature. This guide provides a framework based on the known properties of fluorinated amino acids and standard pharmaceutical testing protocols. The experimental methodologies detailed herein are intended to enable researchers to generate specific and accurate data for this compound.

Introduction

H-Phe(3,5-DiF)-OH, or 3,5-Difluoro-L-phenylalanine, is a synthetic amino acid derivative of phenylalanine. The incorporation of fluorine atoms into amino acids can significantly alter their physicochemical properties, including hydrophobicity, acidity, and metabolic stability.[1][2] Such modifications are of great interest in drug discovery and protein engineering, as they can enhance thermal and chemical stability, improve biological activity, and increase resistance to enzymatic degradation.[][4] Understanding the solubility and stability of H-Phe(3,5-DiF)-OH is a critical first step in its application, from formulation development to its incorporation into peptides and proteins. This guide outlines the expected solubility and stability profile of H-Phe(3,5-DiF)-OH and provides detailed experimental protocols for its determination.

Section 1: Predicted Solubility Profile

The introduction of two fluorine atoms onto the phenyl ring is expected to increase the hydrophobicity of the molecule compared to native L-phenylalanine. This increased hydrophobicity will likely decrease its solubility in aqueous media and increase its solubility in organic solvents. The zwitterionic nature of the amino acid means its solubility will also be highly dependent on the pH of the aqueous solution.

Table 1: Predicted Qualitative Solubility of H-Phe(3,5-DiF)-OH in Common Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (pH 7) | Polar Protic | Low | Increased hydrophobicity from difluoro-phenyl ring. Zwitterionic form present. |

| Water (pH < 2) | Polar Protic (Acidic) | Moderate | The carboxyl group is protonated, leading to a net positive charge and increased water solubility. |

| Water (pH > 10) | Polar Protic (Basic) | Moderate | The amino group is deprotonated, leading to a net negative charge and increased water solubility. |

| Methanol / Ethanol | Polar Protic | Moderate to High | Good balance of polarity to solvate the amino acid functional groups and non-polarity for the fluorinated ring. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong polar aprotic solvent capable of dissolving a wide range of organic molecules. |

| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO, but should still effectively solvate the molecule. |

| Dichloromethane (DCM) | Nonpolar | Low | The high polarity of the amino and carboxyl groups will limit solubility in nonpolar solvents. |

| Hexanes | Nonpolar | Very Low / Insoluble | Mismatch in polarity between the solvent and the amino acid functional groups. |

Section 2: Predicted Stability Profile and Degradation Pathways

Fluorine substitution on the aromatic ring generally enhances metabolic stability by blocking sites of oxidation.[2] However, the amino acid backbone is still susceptible to degradation under harsh conditions. The primary degradation pathways for phenylalanine and its analogs include transamination and decarboxylation.[5] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7]

Table 2: Predicted Stability of H-Phe(3,5-DiF)-OH under Stress Conditions

| Condition | Stressor | Predicted Stability | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M - 1.0 M HCl, Heat | Likely Stable | Potential for minor degradation at the amino acid backbone under harsh conditions. |

| Base Hydrolysis | 0.1 M - 1.0 M NaOH, Heat | Moderately Stable | Potential for racemization and degradation of the amino acid backbone. |

| Oxidation | 3-30% H₂O₂, Heat | Likely Stable | The electron-withdrawing fluorine atoms may offer some protection against ring oxidation. The primary degradation would likely be at the amino acid core. |

| Thermal Degradation | Elevated Temperature (Solid & Solution) | Stable at moderate temperatures | At high temperatures, decarboxylation or other fragmentation is possible. |

| Photostability | UV/Vis Light Exposure | Likely Stable | The aromatic ring may absorb UV light, but significant degradation is not expected unless photosensitizers are present. |

Potential Degradation Signaling Pathway

The degradation of phenylalanine can proceed via transamination to form the corresponding phenylpyruvic acid or via decarboxylation.[5][8] This provides a hypothetical basis for the degradation pathways of H-Phe(3,5-DiF)-OH.

Caption: Hypothetical degradation pathways for H-Phe(3,5-DiF)-OH.

Section 3: Experimental Protocols

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[9][10]

Objective: To determine the saturation concentration of H-Phe(3,5-DiF)-OH in various solvents at a controlled temperature.

Materials:

-

H-Phe(3,5-DiF)-OH (solid)

-

Selected solvents (e.g., Water, pH buffers, Ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

-

Preparation: Add an excess amount of solid H-Phe(3,5-DiF)-OH to a series of vials. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).[10] Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation is reached.

-

Sampling: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilution: Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).[11]

-

Calculation: Calculate the solubility based on the concentration determined in the diluted sample and the dilution factor.

Experimental Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol is based on ICH guideline Q1A(R2) for stability testing and is designed to identify degradation products and pathways.[12]

Objective: To evaluate the stability of H-Phe(3,5-DiF)-OH under various stress conditions.

Materials:

-

H-Phe(3,5-DiF)-OH solution (e.g., 1 mg/mL in a suitable solvent)[13]

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV or LC-MS system

Procedure: A stock solution of H-Phe(3,5-DiF)-OH is prepared and subjected to the following conditions in parallel. A control sample (unstressed) is kept under normal conditions for comparison.

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Neutralize the sample with NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Incubate at room temperature or a slightly elevated temperature for a defined period.

-

Neutralize the sample with HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%.

-

Incubate at room temperature for a defined period.

-

-

Thermal Degradation:

-

Store the solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 7 days).

-

Also, test the solid compound under the same conditions.

-

-

Photolytic Degradation:

-

Expose the solution to a light source that provides both UV and visible light, as specified by ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[13]

-

A control sample should be wrapped in aluminum foil to shield it from light.

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition.

-

Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the intact H-Phe(3,5-DiF)-OH from all potential degradation products.

-

Characterize any significant degradation products using techniques like LC-MS to determine their mass and potential structure.

Experimental Workflow for Forced Degradation Study

References

- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-phenylalanine degradation IV (mammalian, via side chain) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. onyxipca.com [onyxipca.com]

- 7. pharmadekho.com [pharmadekho.com]

- 8. The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga - UBC Library Open Collections [open.library.ubc.ca]

- 9. bioassaysys.com [bioassaysys.com]

- 10. scielo.br [scielo.br]

- 11. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Commercial Suppliers and Technical Guide for H-Phe(3,5-DiF)-OH in Research

This technical guide provides a comprehensive overview of the commercial availability and applications of H-Phe(3,5-DiF)-OH (L-3,5-Difluorophenylalanine), a fluorinated amino acid crucial for research and development in the pharmaceutical and biotechnology sectors. This document is intended for researchers, scientists, and drug development professionals.

Commercial Availability

H-Phe(3,5-DiF)-OH is available from several commercial suppliers, catering to the needs of the research community. The table below summarizes key quantitative data from a selection of these suppliers.

| Supplier | Product Name | CAS Number | Purity | Molecular Weight ( g/mol ) | Appearance | Storage Conditions |

| ChemScene | H-Phe(3,5-DiF)-OH | 31105-91-6 | ≥95% | 201.17 | - | 4°C |

| Chem-Impex | L-3,5-Difluorophenylalanine | 31105-91-6 | ≥99% (HPLC) | 201.2 | Cream colored powder | 0-8°C |

| Aapptec | H-Phe(3,5-diF)-OH | 31105-91-6 | - | 201.17 | - | - |

| Sigma-Aldrich | 3-(3,5-difluorophenyl)-L-alanine | 31105-91-6 | - | - | - | - |

| MedChemExpress | H-Phe(3,5-DiF)-OH | 31105-91-6 | - | 201.17 | - | -20°C (powder, 3 years); 4°C (powder, 2 years) |

| Advanced ChemTech | Fmoc-Phe(3,5-DiF)-OH | 205526-24-5 | - | 423.4 | - | - |

Note: Purity levels and other specifications may vary by lot. It is recommended to consult the supplier's certificate of analysis for the most accurate information. The Fmoc-protected version is also readily available for solid-phase peptide synthesis.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₉F₂NO₂ |

| Molecular Weight | 201.17 g/mol |

| SMILES | N--INVALID-LINK--C(O)=O[1] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų[1] |

| logP | 0.9192[1] |

| Hydrogen Bond Donors | 2[1] |

| Hydrogen Bond Acceptors | 2[1] |

| Rotatable Bonds | 3[1] |

Applications in Research and Drug Development

The introduction of fluorine atoms into phenylalanine significantly alters its electronic and lipophilic properties, making H-Phe(3,5-DiF)-OH a valuable tool in drug design and protein engineering.[2][3] Fluorination can enhance metabolic stability, binding affinity, and bioavailability of peptides and small molecules.[2][3]

Peptide Synthesis and Protein Engineering

H-Phe(3,5-DiF)-OH is frequently incorporated into peptides to study protein-protein interactions and to develop more stable and potent therapeutic peptides.[4] The fluorine atoms can serve as probes for NMR studies and can influence the conformation of the peptide backbone.

Drug Discovery

This unnatural amino acid is a key building block in the synthesis of novel therapeutic agents. Its unique properties are leveraged in the development of enzyme inhibitors and receptor antagonists.[2][3] For instance, fluorinated phenylalanine analogs have been explored in the context of Protease-Activated Receptor 1 (PAR1) antagonists, which are of interest for their antithrombotic effects.[5][6]

Experimental Protocols

Incorporation of H-Phe(3,5-DiF)-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating H-Phe(3,5-DiF)-OH into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected H-Phe(3,5-DiF)-OH (Fmoc-Phe(3,5-DiF)-OH)

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve Fmoc-Phe(3,5-DiF)-OH (3 equivalents) and HBTU/HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.

-

Perform a ninhydrin test to ensure complete coupling.

-

Wash the resin with DMF.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase HPLC.

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

-

Validation of H-Phe(3,5-DiF)-OH Incorporation by Mass Spectrometry

This protocol describes a bottom-up proteomics approach to confirm the site-specific incorporation of H-Phe(3,5-DiF)-OH into a protein.[7]

Materials:

-

Purified protein containing H-Phe(3,5-DiF)-OH

-

Trypsin (or another suitable protease)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Ammonium bicarbonate buffer

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., Q-TOF or Orbitrap)

Procedure:

-

Protein Denaturation, Reduction, and Alkylation:

-

Denature the protein sample in a buffer containing a chaotropic agent (e.g., urea or guanidinium chloride).

-

Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.

-

Alkylate cysteine residues by adding IAM and incubating in the dark at room temperature for 30 minutes.

-

-

Enzymatic Digestion:

-

Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of the denaturing agent.

-

Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubate overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Acidify the peptide digest with formic acid.

-

Inject the sample onto a reverse-phase LC column for peptide separation.

-

Analyze the eluting peptides using a high-resolution mass spectrometer operating in data-dependent acquisition mode.

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database that includes the sequence of the target protein.

-

Specify a variable modification corresponding to the mass shift of H-Phe(3,5-DiF)-OH relative to a standard amino acid (e.g., +36.009 Da compared to Phenylalanine).

-

Manually inspect the MS/MS spectra of the identified modified peptides to confirm the presence of fragment ions that validate the sequence and the site of incorporation.[7]

-

Visualizations

Experimental Workflow for Unnatural Amino Acid Incorporation

The following diagram illustrates a general workflow for the site-specific incorporation of an unnatural amino acid, such as H-Phe(3,5-DiF)-OH, into a protein using an orthogonal translation system.

Caption: Workflow for site-specific incorporation of an unnatural amino acid.

Potential Signaling Pathway Modulation: PAR1 Antagonism

The incorporation of H-Phe(3,5-DiF)-OH into peptide-based drugs can be used to target specific signaling pathways. For example, developing antagonists for the Protease-Activated Receptor 1 (PAR1) pathway, which is involved in thrombosis.

Caption: Inhibition of the PAR1 signaling pathway by a synthetic antagonist.

References

- 1. chemscene.com [chemscene.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PAR-1 antagonists: current state of evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Role of Fluorinated Amino Acids in Protein Engineering: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into proteins has emerged as a transformative tool in protein engineering, offering unprecedented control over protein structure, stability, and function. This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of these powerful synthetic building blocks. By leveraging the unique physicochemical properties of fluorine, researchers can imbue proteins with enhanced therapeutic potential, create novel biocatalysts, and develop sophisticated probes for studying complex biological systems.

Introduction: The Unique Impact of Fluorine in Protein Science

The substitution of hydrogen with fluorine, the most electronegative element, introduces minimal steric perturbation while inducing significant changes in the electronic properties of an amino acid side chain. This "minimalist" modification can have profound effects on protein behavior. The strong carbon-fluorine bond enhances thermal and chemical stability, while the altered polarity and hydrophobicity can modulate protein folding, protein-protein interactions, and enzyme activity.[1][2] Furthermore, the fluorine-19 (¹⁹F) nucleus is an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy, offering a background-free signal to investigate protein structure and dynamics with high sensitivity.[3]

Enhancing Protein Stability and Modulating Interactions

A primary application of fluorinated amino acids is the enhancement of protein stability. The increased hydrophobicity of fluorinated side chains often leads to more favorable packing within the protein core, resulting in greater resistance to thermal and chemical denaturation.[4][5] This "fluorous effect" is a key driver in the design of hyperstable proteins for therapeutic and industrial applications.

Data Presentation: Quantitative Effects of Fluorination on Protein Stability

The incorporation of fluorinated amino acids has been shown to significantly increase the thermodynamic stability of various proteins. The following tables summarize key quantitative data from published studies.

| Protein Model System | Fluorinated Amino Acid | Change in Free Energy of Unfolding (ΔΔGfold, kcal/mol per residue) | Reference |

| α4H (de novo 4-helix bundle) | hexafluoroleucine (hFLeu) | -0.09 to -0.8 | [6] |

| GCN4 coiled-coil | hexafluoroleucine (hFLeu) | ~ -0.4 to -1.1 | [5] |

| Protein G B1 domain | pentafluorophenylalanine (Pff) | ~ -0.35 | [7] |

| NTL9 (α-β protein) | trifluorovaline (tFVal) | -1.4 | [5] |

| Protein/Peptide | Fluorinated Amino Acid | Change in Melting Temperature (ΔTm, °C) | Reference |

| Ralstonia solanacearum lectin (RSL) | 5-fluorotryptophan (5FW) | +2 | [8] |

| Ralstonia solanacearum lectin (RSL) | 4-fluorotryptophan (4FW) | -9 | [8] |

| Ralstonia solanacearum lectin (RSL) | 7-fluorotryptophan (7FW) | -16 | [8] |

Applications in Drug Discovery and Development

Fluorinated amino acids are increasingly integral to modern drug design.[3][9][10] Their incorporation into peptide and protein therapeutics can enhance metabolic stability by shielding against proteolytic degradation, improve binding affinity to targets, and modulate pharmacokinetic properties.[9]

Signaling Pathway Diagram: Mechanism of Action of Sitagliptin

Sitagliptin (Januvia®) is a fluorinated drug used to treat type 2 diabetes. It acts by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which inactivates incretin hormones like GLP-1 and GIP.[1][4][11] By inhibiting DPP-4, sitagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin release and suppressed glucagon secretion.

Workflow Diagram: Rational Drug Design with Fluorinated Amino Acids

The unique properties of fluorinated amino acids can be systematically exploited in a rational drug design workflow to optimize lead compounds.

Probing Protein Structure and Dynamics with ¹⁹F-NMR

¹⁹F-NMR spectroscopy is a powerful tool for studying fluorinated proteins. The absence of a natural fluorine background in biological systems provides a clean spectral window to observe the incorporated fluorinated amino acids.[3] The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, making it an exquisite probe for conformational changes, ligand binding, and protein dynamics.[3][12]

Workflow Diagram: In-Cell ¹⁹F-NMR Spectroscopy

In-cell NMR allows for the study of proteins in their native cellular environment. The use of fluorinated amino acids is particularly advantageous for these studies due to the lack of background signals.[9][13]

Experimental Protocols

This section provides detailed methodologies for key experiments involving fluorinated amino acids.

Site-Specific Incorporation of Fluorinated Amino Acids in E. coli

This protocol describes the site-specific incorporation of a fluorinated amino acid in response to an amber stop codon (UAG) using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[14]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the protein of interest with a UAG codon at the desired site.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the fluorinated amino acid.

-

Fluorinated amino acid (e.g., p-trifluoromethyl-L-phenylalanine).

-

LB medium and appropriate antibiotics.

-

Minimal medium (e.g., M9) supplemented with glucose, MgSO₄, and thiamine.

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside).

Procedure:

-

Co-transform the E. coli expression strain with the protein expression plasmid and the synthetase/tRNA plasmid.

-

Select a single colony and grow an overnight culture in LB medium with appropriate antibiotics at 37°C.

-

Inoculate a larger volume of minimal medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Add the fluorinated amino acid to a final concentration of 1 mM.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours to enhance protein folding and incorporation efficiency.

-

Harvest the cells by centrifugation.

-

Purify the fluorinated protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

-

Confirm incorporation and purity by SDS-PAGE and mass spectrometry.

Global Incorporation of Fluorinated Amino Acids in Mammalian Cells

This protocol outlines a method for the global replacement of a canonical amino acid with its fluorinated analog in proteins expressed in mammalian cells.[2][11]

Materials:

-

Mammalian expression system (e.g., HEK293T cells).

-

Expression plasmid for the protein of interest.

-

Transfection reagent.

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Custom amino acid-deficient medium lacking the canonical amino acid to be replaced.

-

Fluorinated amino acid analog (e.g., 3-fluoro-L-tyrosine).

Procedure:

-

Culture HEK293T cells in complete growth medium to the desired confluency.

-

Transfect the cells with the protein expression plasmid using a suitable transfection reagent.

-

After 8-24 hours post-transfection, remove the complete growth medium.

-

Wash the cells with sterile PBS.

-

Add the custom amino acid-deficient medium supplemented with the fluorinated amino acid.

-

Incubate the cells for 24-48 hours to allow for protein expression and incorporation of the fluorinated analog.

-

Harvest the cells and lyse them to extract the proteins.

-

Purify the fluorinated protein using appropriate chromatography methods.

-

Verify the incorporation efficiency using mass spectrometry.

Analysis of Protein Stability by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for directly measuring the thermal stability of a protein by quantifying the heat absorbed during unfolding.[11]

Materials:

-

Purified protein sample (0.5-1 mg/mL).

-

Dialysis buffer matching the sample buffer.

-

Differential Scanning Calorimeter.

Procedure:

-

Thoroughly dialyze the protein sample against the experimental buffer to ensure a precise buffer match.

-

Degas both the protein sample and the dialysis buffer.

-

Load the protein sample into the sample cell and the dialysis buffer into the reference cell of the DSC instrument.

-

Pressurize the cells with nitrogen to prevent boiling at elevated temperatures.

-

Set the experimental parameters:

-

Start temperature (e.g., 20°C).

-

End temperature (e.g., 100°C).

-

Scan rate (e.g., 60°C/hour).

-

-

Perform an initial buffer-buffer scan to establish a baseline.

-

Run the scan with the protein sample.

-

After the scan, cool the cells and perform a rescan to check for reversibility of unfolding.

-

Analyze the data by subtracting the buffer baseline from the sample thermogram.

-

Fit the resulting peak to a suitable model (e.g., two-state) to determine the melting temperature (Tm) and the calorimetric enthalpy of unfolding (ΔH).

Confirmation of Fluorinated Amino Acid Incorporation by Mass Spectrometry

Mass spectrometry is essential for confirming the successful incorporation of fluorinated amino acids and determining the efficiency of incorporation.

Materials:

-

Purified fluorinated protein.

-

Mass spectrometer (e.g., ESI-TOF).

-

Appropriate solvents (e.g., acetonitrile, water, formic acid).

Procedure:

-

Prepare the protein sample by desalting it into a volatile buffer (e.g., ammonium acetate) or by using a reverse-phase cleanup column.

-

Infuse the sample into the electrospray ionization source of the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range.

-

Deconvolute the resulting charge state envelope to determine the intact mass of the protein.

-

Compare the experimentally determined mass to the theoretical mass of the unmodified and the fully fluorinated protein to confirm incorporation and estimate the incorporation efficiency.

-

For more detailed analysis, perform peptide mass fingerprinting or tandem mass spectrometry (MS/MS) on digested protein fragments to localize the site of incorporation.

Conclusion

The incorporation of fluorinated amino acids represents a robust and versatile strategy in protein engineering. The unique properties of fluorine provide a powerful means to enhance protein stability, modulate biological activity, and create sensitive probes for biophysical studies. As methods for the synthesis and incorporation of these non-canonical amino acids continue to advance, their application in the development of novel therapeutics, advanced biomaterials, and sophisticated research tools will undoubtedly expand, opening new frontiers in science and medicine.

References

- 1. youtube.com [youtube.com]

- 2. DSC and protein stability: What does the enthalpy change mean? | Malvern Panalytical [malvernpanalytical.com]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thermalsupport.com [thermalsupport.com]

- 5. sfzg.unizg.hr [sfzg.unizg.hr]

- 6. researchgate.net [researchgate.net]

- 7. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 12. mdpi.com [mdpi.com]

- 13. Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

Unveiling the Subtle Strength: A Technical Guide to CH/π Interactions in Peptide-Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Power of CH/π Interactions

In the intricate world of molecular recognition, the binding of a peptide to its receptor is a symphony of non-covalent forces. While hydrogen bonds and electrostatic interactions have long been in the spotlight, a more subtle but equally crucial player has emerged: the CH/π interaction. This guide provides an in-depth exploration of the core principles of CH/π interactions and their pivotal role in the specificity and stability of peptide-receptor complexes.

The CH/π interaction is a weak hydrogen bond where a C-H bond acts as the hydrogen donor and a π-system (typically an aromatic ring of an amino acid residue like tryptophan, tyrosine, or phenylalanine) serves as the acceptor.[1] Though individually weak, the cumulative effect of multiple CH/π interactions can significantly contribute to the overall binding affinity and conformational stability of a peptide-receptor complex, influencing everything from signaling pathways to the efficacy of therapeutic drugs.[2] This interaction is characterized by both electrostatic and van der Waals components, making it a unique and versatile force in biological systems.[3] The electron-rich face of the aromatic ring interacts favorably with the partial positive charge on the hydrogen atom of a C-H group, leading to a stabilizing interaction.

Understanding and quantifying these interactions is paramount for rational drug design and the development of novel peptide-based therapeutics. This guide will delve into the quantitative aspects of CH/π interactions, detail the experimental protocols used to investigate them, and visualize the complex processes in which they play a role.

Quantitative Analysis of CH/π Interaction Energies

The energetic contribution of CH/π interactions to peptide-receptor binding is a critical parameter for understanding the stability of the complex and for computational modeling in drug design. The strength of a CH/π interaction is influenced by several factors, including the nature of the C-H bond donor, the electron density of the aromatic π-system, and the geometry of the interaction. Tryptophan, with its electron-rich indole ring, is a particularly potent π-donor in these interactions.[4]

The following table summarizes quantitative data on CH/π interaction energies from various experimental and computational studies. This data provides a valuable reference for researchers in the field.

| Interacting Partners | Method | Reported Interaction Energy (kcal/mol) | Reference(s) |

| Methane and Benzene | Quantum Mechanics (QM) | -1.2 ± 0.2 | [5] |

| Aliphatic CH and Aromatic Residues (general) | Empirical Energy Function (AutoDock Vina) | -0.2 to -0.8 | [6] |

| β-D-galactose and Tryptophan | Quantum Mechanics (B3LYP-D3) | -6.1 (average) | [7] |

| β-D-galactose and Tyrosine/Phenylalanine | Quantum Mechanics (B3LYP-D3) | ~ -3.1 (average) | [7] |

| Protein-Carbohydrate Complexes | Isothermal Titration Calorimetry (ITC) & QM | -4 to -8 | [8] |

| Ligand 3 and Bromodomain (additional CH/π interaction over Ligand 4) | Isothermal Titration Calorimetry (ITC) | -1.7 (enthalpic contribution) | [9] |

| Arg-Phe (solvated) | Quantum Mechanics (QM) | -3.4 | [2] |

| Arg-Trp (solvated) | Quantum Mechanics (QM) | -4.7 | [2] |

| Phe-Phe (solvated) | Quantum Mechanics (QM) | -3.3 | [2] |

| Trp-Trp (solvated) | Quantum Mechanics (QM) | -5.2 | [2] |

Experimental Protocols for Studying CH/π Interactions

A multi-faceted approach employing a combination of biophysical and structural biology techniques is often necessary to fully characterize CH/π interactions in peptide-receptor binding. Here, we detail the methodologies for three key experimental techniques.

PI by NMR: Probing CH/π Interactions in Solution

PI (π Interactions) by NMR is a powerful and sensitive technique to identify and quantify the strength of CH/π interactions in solution.[10] It leverages the fact that the aromatic ring of a ligand will induce a significant upfield chemical shift in the proton NMR signal of a protein's C-H group that is engaged in a CH/π interaction.

Detailed Methodology:

-

Protein Expression and Labeling:

-

Express the receptor or its ligand-binding domain using a bacterial expression system (e.g., E. coli).

-

To simplify the NMR spectrum and isolate the signals of interest, employ selective amino acid labeling. For instance, to study interactions with tryptophan residues, use a tryptophan auxotroph strain and provide 13C-labeled tryptophan in the growth medium.[10] This allows for the use of sensitive 1H-13C correlation NMR experiments.

-

-

Sample Preparation:

-

Purify the labeled protein to homogeneity using standard chromatographic techniques.

-

Prepare the NMR sample by dissolving the protein in a suitable buffer (e.g., phosphate or HEPES buffer) at a concentration typically in the range of 50-200 µM. The buffer should be prepared in D2O to minimize the solvent signal.

-

Prepare a stock solution of the peptide ligand in the same buffer.

-

-

NMR Data Acquisition:

-

Acquire a 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence) spectrum of the apo-protein (without the ligand). This spectrum will show the correlation peaks for each 1H-13C pair in the labeled amino acid side chains.

-

Titrate the peptide ligand into the protein sample in a stepwise manner.

-

Acquire a 1H-13C HSQC spectrum at each titration point.

-

-

Data Analysis:

-

Overlay the spectra from the titration series.

-

Monitor the chemical shift perturbations (CSPs) of the protein's aromatic side-chain proton signals upon ligand binding.

-

A significant upfield shift in a proton's chemical shift is indicative of its involvement in a CH/π interaction with an aromatic ring of the bound peptide.[10] The magnitude of the shift can be used as a proxy for the strength of the interaction.

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

Detailed Methodology:

-

Sample Preparation:

-

Express and purify the receptor and the peptide ligand to a high degree of purity.

-

Dialyze both the protein and the peptide against the same buffer to minimize heats of dilution.[3] A suitable buffer would be, for example, 20 mM HEPES with 150 mM NaCl at a specific pH.

-

Accurately determine the concentrations of the protein and peptide solutions using a reliable method such as UV-Vis spectroscopy.

-

-

ITC Experiment Setup:

-

Degas the samples to prevent the formation of air bubbles in the calorimeter cell.

-

Load the receptor solution into the sample cell of the ITC instrument (typically at a concentration of 10-50 µM).

-

Load the peptide solution into the injection syringe (typically at a concentration 10-20 times that of the receptor).[1]

-

-

Data Acquisition:

-

Set the experimental temperature, stirring speed, and injection parameters.

-

Perform a series of small, sequential injections of the peptide into the receptor solution.

-

The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (KD, ΔH, and n).

-

X-Ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structural information about the peptide-receptor complex, allowing for the direct visualization of CH/π interactions.

Detailed Methodology:

-

Crystallization:

-

Co-crystallize the purified peptide-receptor complex. This involves screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) to find conditions that promote the formation of well-ordered crystals.

-

Alternatively, crystals of the apo-receptor can be grown and then soaked in a solution containing the peptide ligand.

-

-

Data Collection:

-

Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.

-

The crystal diffracts the X-rays, producing a diffraction pattern that is recorded on a detector.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and the intensities of the diffracted spots.

-

Use the phases from a homologous structure (molecular replacement) or experimental phasing methods to calculate an initial electron density map.

-

Build an atomic model of the peptide-receptor complex into the electron density map.

-

Refine the model against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

-

-

Analysis of CH/π Interactions:

-

Analyze the final, refined structure using molecular visualization software.

-

Identify potential CH/π interactions by examining the distances and geometries between C-H groups of the peptide and the aromatic rings of the receptor. A typical distance for a CH/π interaction is between 3.5 and 4.0 Å between the carbon of the C-H group and the centroid of the aromatic ring.[11]

-

CH/π Interactions in GPCR Signaling

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that are major drug targets.[12] The binding of peptide ligands to GPCRs initiates a cascade of intracellular signaling events. CH/π interactions can play a significant role in the initial recognition and binding of the peptide to the receptor, which in turn triggers the conformational changes necessary for G protein activation.[13]

Upon peptide binding, the GPCR undergoes a conformational change, which allows it to act as a guanine nucleotide exchange factor (GEF) for a heterotrimeric G protein. The G protein, composed of Gα, Gβ, and Gγ subunits, is associated with the intracellular face of the receptor. The activated receptor promotes the exchange of GDP for GTP on the Gα subunit. This exchange causes the dissociation of the Gα-GTP and Gβγ subunits, which then go on to modulate the activity of downstream effector proteins such as adenylyl cyclase or phospholipase C, leading to changes in the levels of second messengers like cAMP or IP3 and DAG.[12]

Conclusion

The CH/π interaction, though subtle, is a fundamental force in peptide-receptor recognition. Its proper characterization is essential for a complete understanding of the molecular basis of peptide-mediated biological processes and for the advancement of rational drug design. The integration of quantitative biophysical techniques, high-resolution structural biology, and computational modeling provides a powerful toolkit for elucidating the role of these interactions. As our understanding of the nuances of CH/π interactions deepens, so too will our ability to design more potent and selective peptide-based therapeutics. This guide serves as a foundational resource for researchers dedicated to unraveling the complexities of peptide-receptor binding and harnessing this knowledge for the development of next-generation medicines.

References

- 1. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 2. Frontiers | Transmembrane signal transduction by peptide hormones via family B G protein-coupled receptors [frontiersin.org]

- 3. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 4. edepot.wur.nl [edepot.wur.nl]

- 5. zaguan.unizar.es [zaguan.unizar.es]

- 6. biorxiv.org [biorxiv.org]

- 7. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Peptide ligand recognition by G protein-coupled receptors [frontiersin.org]

- 10. PI by NMR: Probing CH–π Interactions in Protein–Ligand Complexes by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein–Ligand CH−π Interactions: Structural Informatics, Energy Function Development, and Docking Implementation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 13. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

H-Phe(3,5-DiF)-OH: A Technical Guide to its Application as a Molecular Probe in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-3,5-Difluorophenylalanine, abbreviated as H-Phe(3,5-DiF)-OH, is a synthetically modified amino acid that has emerged as a powerful molecular probe in the field of chemical biology and drug discovery. The strategic placement of two fluorine atoms on the phenyl ring endows this molecule with unique physicochemical properties, making it an invaluable tool for investigating complex biological systems. Its primary utility lies in its application for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed, site-specific analysis of protein structure, dynamics, and molecular interactions with minimal perturbation to the native system. Furthermore, the incorporation of H-Phe(3,5-DiF)-OH into peptides and proteins can enhance their metabolic stability and modulate their binding affinities, offering significant advantages in therapeutic peptide development. This technical guide provides an in-depth overview of the core applications, experimental methodologies, and quantitative data associated with the use of H-Phe(3,5-DiF)-OH as a molecular probe.

Physicochemical Properties and Structural Data

H-Phe(3,5-DiF)-OH is a derivative of the natural amino acid L-phenylalanine. The carbon-fluorine bond is exceptionally strong and the small van der Waals radius of fluorine (1.35 Å) compared to hydrogen (1.10 Å) means its incorporation causes minimal steric disruption.[1] The high electronegativity of fluorine, however, significantly alters the electronic properties of the aromatic ring, which is key to its function as a probe.[2]

| Property | Value | Reference |

| Chemical Formula | C₉H₉F₂NO₂ | [3][4] |

| Molecular Weight | 201.17 g/mol | [3][5] |

| CAS Number | 31105-91-6 | [3][4] |

| Appearance | White to off-white powder | [6] |

| Purity | ≥95% | [3] |

| Storage Temperature | 4°C | [3] |

Core Applications in Chemical Biology

The unique characteristics of H-Phe(3,5-DiF)-OH make it a versatile tool for a range of applications, from fundamental protein science to applied drug development.

¹⁹F NMR Spectroscopy: A Sensitive Reporter of Local Environment

The most prominent application of H-Phe(3,5-DiF)-OH is as a probe for ¹⁹F NMR spectroscopy. The ¹⁹F nucleus possesses several advantages for NMR studies:

-

High Natural Abundance: Fluorine-19 has 100% natural abundance.[7][8]

-

High Sensitivity: It has a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% that of ¹H.[7]

-

Wide Chemical Shift Range: The chemical shifts of ¹⁹F are highly sensitive to the local electronic environment, leading to a broad spectral window that minimizes signal overlap.[7][9]

-

Absence of Background Signal: Since fluorine is not naturally present in most biological macromolecules, there is no background signal, allowing for the clear detection of the incorporated probe.

By genetically encoding or synthetically incorporating H-Phe(3,5-DiF)-OH at a specific site within a protein, researchers can obtain detailed information on:

-

Protein Conformation and Dynamics: Changes in the local environment of the probe due to protein folding, conformational changes, or dynamics are reflected in the ¹⁹F NMR chemical shift.[10] This has been used to reveal significant conformational heterogeneity in viral proteases.[10]

-

Ligand Binding and Drug Screening: The binding of a small molecule, peptide, or other protein to the target protein near the ¹⁹F probe will alter its chemical environment, causing a detectable shift in the NMR signal. This provides a robust method for screening compound libraries and quantifying binding affinities.

-

Protein-Protein Interactions: The formation of protein complexes can be monitored by observing changes in the ¹⁹F NMR spectrum of a labeled protein.

Probing Non-Covalent Interactions

The electron-withdrawing nature of the fluorine atoms modifies the aromatic ring's quadrupole moment, making H-Phe(3,5-DiF)-OH an excellent tool for studying specific non-covalent interactions. It has been used to identify the phenyl hydrogens involved in CH/π interactions between a peptide ligand and its receptor.[5] By substituting the native phenylalanine with H-Phe(3,5-DiF)-OH in the thrombin receptor-tethered ligand peptide (SFLLRNP), researchers could dissect the specific forces governing the ligand-receptor engagement.[5]

Enhancing Peptide Therapeutics

The incorporation of fluorinated amino acids like H-Phe(3,5-DiF)-OH into peptide-based drugs is a widely used strategy in medicinal chemistry.[2][6][11] The benefits include:

-

Increased Metabolic Stability: The strong C-F bond is resistant to enzymatic degradation, which can prolong the in-vivo half-life of peptide drugs.[2]

-

Improved Pharmacokinetic Profile: Fluorination can increase the lipophilicity of a peptide, potentially improving its cell membrane permeability and oral bioavailability.[2]

-

Modulated Binding Affinity: The altered electronic and conformational properties can lead to enhanced binding affinity and selectivity for the target receptor.[2]

Experimental Protocols and Methodologies

Incorporation of H-Phe(3,5-DiF)-OH into Peptides

The most common method for generating peptides containing H-Phe(3,5-DiF)-OH is through SPPS. This requires the use of N-terminally protected versions of the amino acid, typically Fmoc-Phe(3,5-DiF)-OH.[6][12][13]

General Protocol:

-

Resin Preparation: A solid support resin (e.g., Wang, Rink Amide) is prepared. The first amino acid is coupled to the resin.

-

Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed using a base, typically piperidine in DMF.

-

Coupling: A solution of Fmoc-Phe(3,5-DiF)-OH, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF) is added to the resin. The reaction is allowed to proceed until completion.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Iteration: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

- 1. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. 3,5-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemimpex.com [chemimpex.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. biophysics.org [biophysics.org]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. advancedchemtech.com [advancedchemtech.com]

- 13. peptide.com [peptide.com]

Unnatural Amino Acids in Peptide Science: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptides represents a paradigm shift in peptide science and drug discovery. By moving beyond the canonical 20 amino acids, researchers can systematically modulate the physicochemical and biological properties of peptides, overcoming inherent limitations such as poor stability, low bioavailability, and rapid enzymatic degradation.[1][2][3] This technical guide provides an in-depth overview of the core principles, quantitative improvements, experimental methodologies, and signaling pathways associated with the use of UAAs in modern peptide science.

Enhancing Peptide Properties with Unnatural Amino Acids

The strategic substitution of natural amino acids with synthetic analogues offers a powerful toolkit to refine peptide therapeutics.[1][2][4] Key improvements are observed in proteolytic stability, receptor binding affinity, and in vivo half-life, transforming peptides into viable drug candidates.[1][2]

Quantitative Improvements in Pharmacokinetics and Binding Affinity